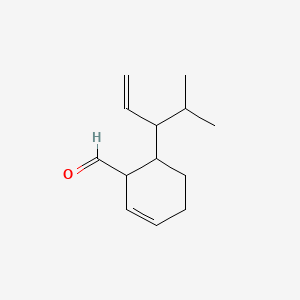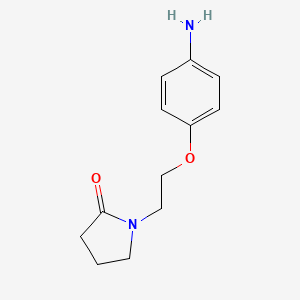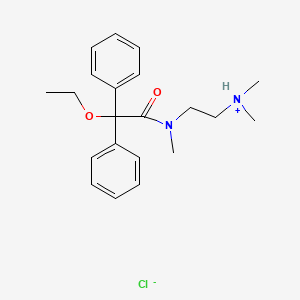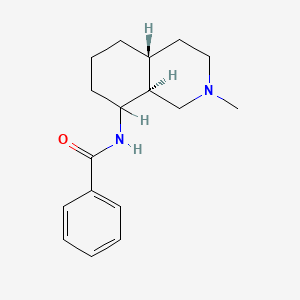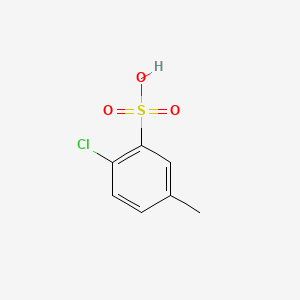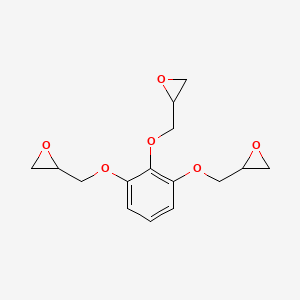
1,2,3-Tris(2,3-epoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-tris-(2,3-Epoxypropoxy)benzene: is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.30 g/mol . It is also known by its IUPAC name 2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane . This compound is characterized by the presence of three epoxypropoxy groups attached to a benzene ring, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene can be synthesized through the reaction of pyrogallol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the epoxy groups. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,2,3-tris-(2,3-Epoxypropoxy)benzene follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as or can react with the epoxy groups under mild conditions.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2,3-tris-(2,3-Epoxypropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1,2,3-tris-(2,3-Epoxypropoxy)benzene primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins , nucleic acids , and polymers , where the epoxy groups can react with amino, hydroxyl, or thiol groups, respectively. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules .
Comparación Con Compuestos Similares
- 1,3,5-tris-(2,3-Epoxypropoxy)benzene
- 1,2,4-tris-(2,3-Epoxypropoxy)benzene
Comparison: 1,2,3-tris-(2,3-Epoxypropoxy)benzene is unique due to the specific positioning of the epoxypropoxy groups on the benzene ring. This positioning influences its reactivity and the types of products formed during chemical reactions. Compared to 1,3,5-tris-(2,3-Epoxypropoxy)benzene, which has a different arrangement of epoxy groups, 1,2,3-tris-(2,3-Epoxypropoxy)benzene may exhibit different physical and chemical properties, making it suitable for specific applications .
Propiedades
Número CAS |
5136-53-8 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2 |
Clave InChI |
CAXSADPQQPXXTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




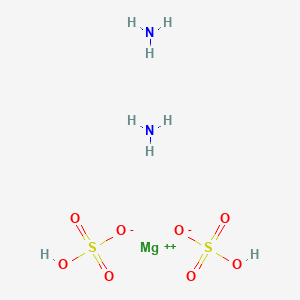
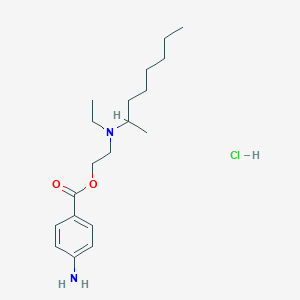
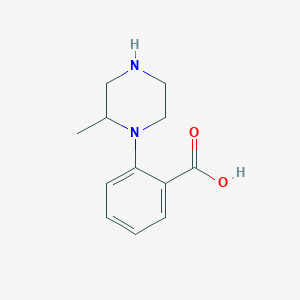
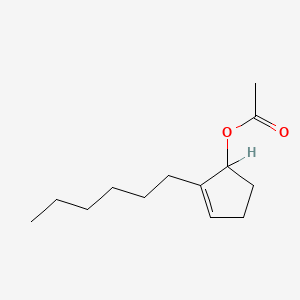
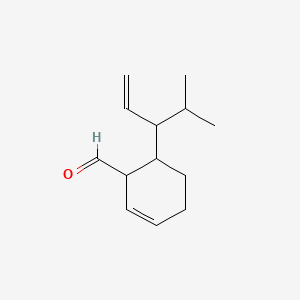

![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
